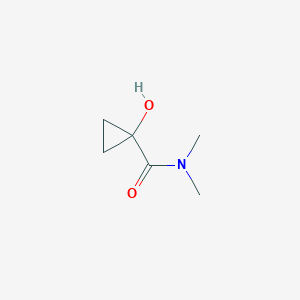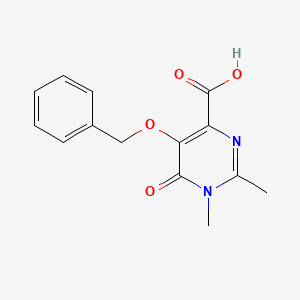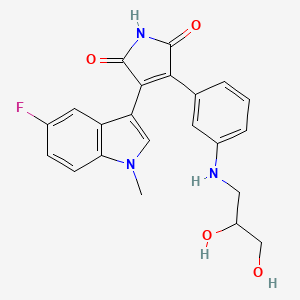
Pyrazolone
Vue d'ensemble
Description
Pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group (C=O). It is a derivative of pyrazole and can exist in two isomeric forms: 3-pyrazolone and 4-pyrazolone . This compound compounds are known for their diverse applications, particularly in pharmaceuticals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The first synthesis of pyrazolones was reported by Ludwig Knorr in 1883, involving a condensation reaction between ethyl acetoacetate and phenylhydrazine . Modern synthetic routes for pyrazolones include:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine with β-dicarbonyl compounds under acidic or basic conditions.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form pyrazolone derivatives.
Green synthesis methods: Recent developments include the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions to produce pyrazolones in an environmentally friendly manner.
Industrial Production Methods
Industrial production of pyrazolones often involves the functionalization of preformed pyrazolones. This can include alkylation, acylation, and other modifications to introduce desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolone compounds undergo various chemical reactions, including:
Oxidation: Pyrazolones can be oxidized to form pyrazolidinediones.
Reduction: Reduction of pyrazolones can yield pyrazolidines.
Substitution: Pyrazolones can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include pyrazolidinediones, pyrazolidines, and various substituted pyrazolones .
Applications De Recherche Scientifique
Pyrazolone derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrazolone compounds varies depending on their specific application. For example, antipyrine, a this compound-based drug, acts primarily in the central nervous system by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . This inhibition increases the pain threshold and reduces inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolidine: Pyrazolidine is a reduced form of pyrazolone, where the carbonyl group is reduced to a hydroxyl group.
Pyrazolidinedione: Pyrazolidinedione is an oxidized form of this compound, containing two carbonyl groups.
Uniqueness of this compound
This compound’s unique structure, with both a carbonyl group and two adjacent nitrogen atoms, allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes this compound compounds valuable in various fields, including pharmaceuticals, dyes, and coordination chemistry .
Propriétés
IUPAC Name |
pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVQSWXXUJEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960092 | |
| Record name | 3H-Pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39455-90-8 | |
| Record name | 3H-Pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)




![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)

